2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride
CAS No.: 1258666-21-5
Cat. No.: VC2912390
Molecular Formula: C13H14Cl2N2S
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258666-21-5 |
|---|---|
| Molecular Formula | C13H14Cl2N2S |
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | 4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride |
| Standard InChI | InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H |
| Standard InChI Key | HFIOJYZZWRIMCK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-] |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CSC(=[NH+]2)NCC=C)Cl.[Cl-] |
Introduction
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride is a complex organic compound featuring a thiazolium ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. The presence of an allylamino group and a chloro-methylphenyl moiety enhances its reactivity and biological profile.
Key Structural Data:
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Molecular Formula: C13H14ClN2S
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Molecular Weight: Approximately 301.2 g/mol
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CAS No.: 1258666-21-5
Synthesis of 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride
The synthesis of this compound typically involves several steps, starting with the preparation of a thiazolamine precursor. A common approach is the reaction of 4-(4-chloro-3-methylphenyl)-2-thiazolamine with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This process proceeds via nucleophilic substitution, where the allylamino group is introduced to the thiazole structure.
Synthesis Steps:
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Preparation of Precursor: Synthesize 4-(4-chloro-3-methylphenyl)-2-thiazolamine.
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Nucleophilic Substitution: React the precursor with allyl bromide in the presence of a base.
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Purification: Use methods like thin-layer chromatography or spectroscopic techniques to monitor and purify the product.
Biological Activity and Applications
2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride exhibits significant biological activity, particularly as an antimicrobial agent. Its structural components allow it to interact effectively with biological targets, potentially inhibiting the growth of various pathogens. The thiazole moiety may interact with enzymes or receptors involved in inflammatory pathways or microbial resistance.
Biological Applications:
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Antimicrobial Activity: Effective against certain bacterial strains and fungi.
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Pharmaceutical Intermediate: Potential use in developing new drugs due to its unique structural characteristics.
Research Findings and Future Directions
Research indicates that compounds with similar structures exhibit various biological activities, including inhibition of certain enzymes and modulation of cellular signaling pathways. Further studies are needed to fully explore the potential of 2-(Allylamino)-4-(4-chloro-3-methylphenyl)-1,3-thiazol-3-ium chloride in medicinal chemistry.
Future Research Directions:
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Mechanism of Action: Detailed investigation into how the compound interacts with biological targets.
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Derivative Synthesis: Exploration of new derivatives with enhanced biological properties.
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